7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine
CAS No.: 1190317-98-6
Cat. No.: VC15783863
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190317-98-6 |
|---|---|
| Molecular Formula | C7H6ClN3 |
| Molecular Weight | 167.59 g/mol |
| IUPAC Name | 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine |
| Standard InChI | InChI=1S/C7H6ClN3/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H,9H2 |
| Standard InChI Key | ZBEFEIUZLALVGC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C2=C1C(=CN2)N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
7-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine (CAS 1190317-98-6) is a bicyclic aromatic compound with the molecular formula C₇H₆ClN₃ and a molecular weight of 175.60 g/mol . Its structure combines a pyrrole ring fused to a pyridine ring, with substituents strategically positioned to influence electronic and steric properties. The chlorine atom at the 7-position enhances electrophilicity, while the amino group at the 3-position introduces hydrogen-bonding capabilities (Fig. 1).
Structural Data
| Property | Value |
|---|---|
| IUPAC Name | 7-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine |
| SMILES | ClC1=NC=CC=2C(N)=CNC12 |
| InChI Key | ZBEFEIUZLALVGC-UHFFFAOYSA-N |
| Melting Point | Not reported |
| Solubility | Moderate in polar solvents |
The compound’s planar structure and electron-rich regions enable interactions with biological targets, particularly enzymes and receptors involved in acid secretion .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine derivatives often begins with the Bartoli reaction, a method used to construct indole-like structures. For example, 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine (4) is prepared via the reaction of 2-chloro-3-nitropyridine (3) with 1-methyl-1-propenylmagnesium bromide . Subsequent modifications introduce substituents at the 1-, 3-, and 7-positions to optimize pharmacological activity (Chart 1).
Key Synthetic Steps
-
Bartoli Reaction: Forms the pyrrolo[2,3-c]pyridine core.
-
Alkylation: Sodium hydride-mediated alkylation at the 1-position enhances lipophilicity .
-
Amination: Palladium-catalyzed coupling introduces the 3-amino group .
Structural Derivatives
Pharmacological Applications and Mechanisms
Potassium-Competitive Acid Blockers (P-CABs)
7-Chloro-1H-pyrrolo[2,3-c]pyridin-3-amine derivatives exhibit potent inhibitory activity against gastric H+/K+-ATPase, a proton pump critical for acid secretion in the stomach . Unlike proton pump inhibitors (PPIs), which require activation in acidic environments, P-CABs directly compete with potassium ions at the enzyme’s luminal surface, enabling faster and more sustained acid suppression .
In Vitro Activity
| Compound | R₁ | R₂ | H+/K+-ATPase IC₅₀ (nM) |
|---|---|---|---|
| 5e | 4-F-2-Me | H | 8.4 |
| 7e | iBu | 4-F-2-Me | 8.6 |
| 10c | - | - | 3.2 |
Compound 10c, featuring a 3-hydroxymethyl group, demonstrated the highest potency (IC₅₀ = 3.2 nM), attributed to additional hydrogen bonding with Tyr925 in the enzyme’s active site .
In Vivo Efficacy
In anesthetized rats, derivatives such as 5d and 5e inhibited histamine-induced gastric acid secretion by 98% and 96%, respectively, at 1 mg/kg (i.v.), surpassing the efficacy of lansoprazole (90% inhibition) .
Structure-Activity Relationship (SAR) Analysis
Role of Substituents
-
1-Position Alkylation: Larger alkyl groups (e.g., isobutyl) improve lipophilic interactions with the LP-2 site of H+/K+-ATPase, enhancing inhibitory activity .
-
3-Position Modifications: Hydroxymethyl groups (as in 10c) form hydrogen bonds with Tyr925, increasing binding affinity .
-
7-Position Chlorine: The electron-withdrawing chlorine stabilizes the core structure and influences electronic interactions with Phe124 .
Binding Mode Insights
Molecular docking studies reveal that optimal derivatives simultaneously engage two lipophilic pockets (LP-1 and LP-2) and polar residues (Tyr925, Tyr928) in H+/K+-ATPase (Fig. 2). For example, 10c adopts a binding mode where the hydroxymethyl group interacts with Tyr925, while the isobutyl group occupies the LP-2 site .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume